molecular formula C11H8ClNO3S B12610654 2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid CAS No. 648882-64-8

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B12610654
CAS No.: 648882-64-8
M. Wt: 269.70 g/mol
InChI Key: CRMUPIUMGBAAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a carboxylic acid group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group, hydroxymethyl group, and carboxylic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the carboxylic acid group yields an alcohol.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Lacks the hydroxymethyl group.

    4-(Hydroxymethyl)-1,3-thiazole-5-carboxylic acid: Lacks the chlorophenyl group.

    2-Phenyl-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid: Lacks the chlorine atom on the phenyl ring.

Uniqueness

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, while the hydroxymethyl and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.

Properties

CAS No.

648882-64-8

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H8ClNO3S/c12-7-3-1-6(2-4-7)10-13-8(5-14)9(17-10)11(15)16/h1-4,14H,5H2,(H,15,16)

InChI Key

CRMUPIUMGBAAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)C(=O)O)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.